

Physicochemical Properties of 2-(4-Fluorophenyl)morpholine Oxalate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Fluorophenyl)morpholine
oxalate

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Introduction

2-(4-Fluorophenyl)morpholine oxalate is a synthetic organic compound recognized as a key intermediate in pharmaceutical research and development.^{[1][2]} Its structure, featuring a morpholine ring substituted with a 4-fluorophenyl group, makes it a valuable building block in the synthesis of various bioactive molecules, particularly those targeting the central nervous system (CNS).^{[1][2]} The presence of the fluorophenyl group is suggested to enhance lipophilicity, a critical parameter for drug candidates intended for CNS applications.^[1] This technical guide provides a summary of the available physicochemical data for **2-(4-Fluorophenyl)morpholine oxalate** and outlines general experimental protocols for the determination of these properties.

Core Physicochemical Properties

Currently, detailed experimental data for several key physicochemical properties of **2-(4-Fluorophenyl)morpholine oxalate** are not readily available in the public domain. The following table summarizes the known information.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ FNO·C ₂ H ₂ O ₄	[1]
Molecular Weight	271.24 g/mol	[1]
Appearance	White solid	[1]
CAS Number	1198416-85-1	[1]
Melting Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
LogP	Data not available	

Experimental Protocols for Physicochemical Characterization

To address the gaps in the available data, the following standard experimental methodologies are recommended for the comprehensive physicochemical profiling of **2-(4-Fluorophenyl)morpholine oxalate**.

Melting Point Determination

The melting point is a fundamental indicator of purity.

- Methodology: Capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability.

- Methodology (Equilibrium Shake-Flask Method): An excess amount of the compound is added to a specific solvent (e.g., water, phosphate-buffered saline, ethanol). The suspension is agitated at a constant temperature until equilibrium is reached. The supernatant is then

filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values.

- **Methodology (Potentiometric Titration):** A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Lipophilicity (LogP) Measurement

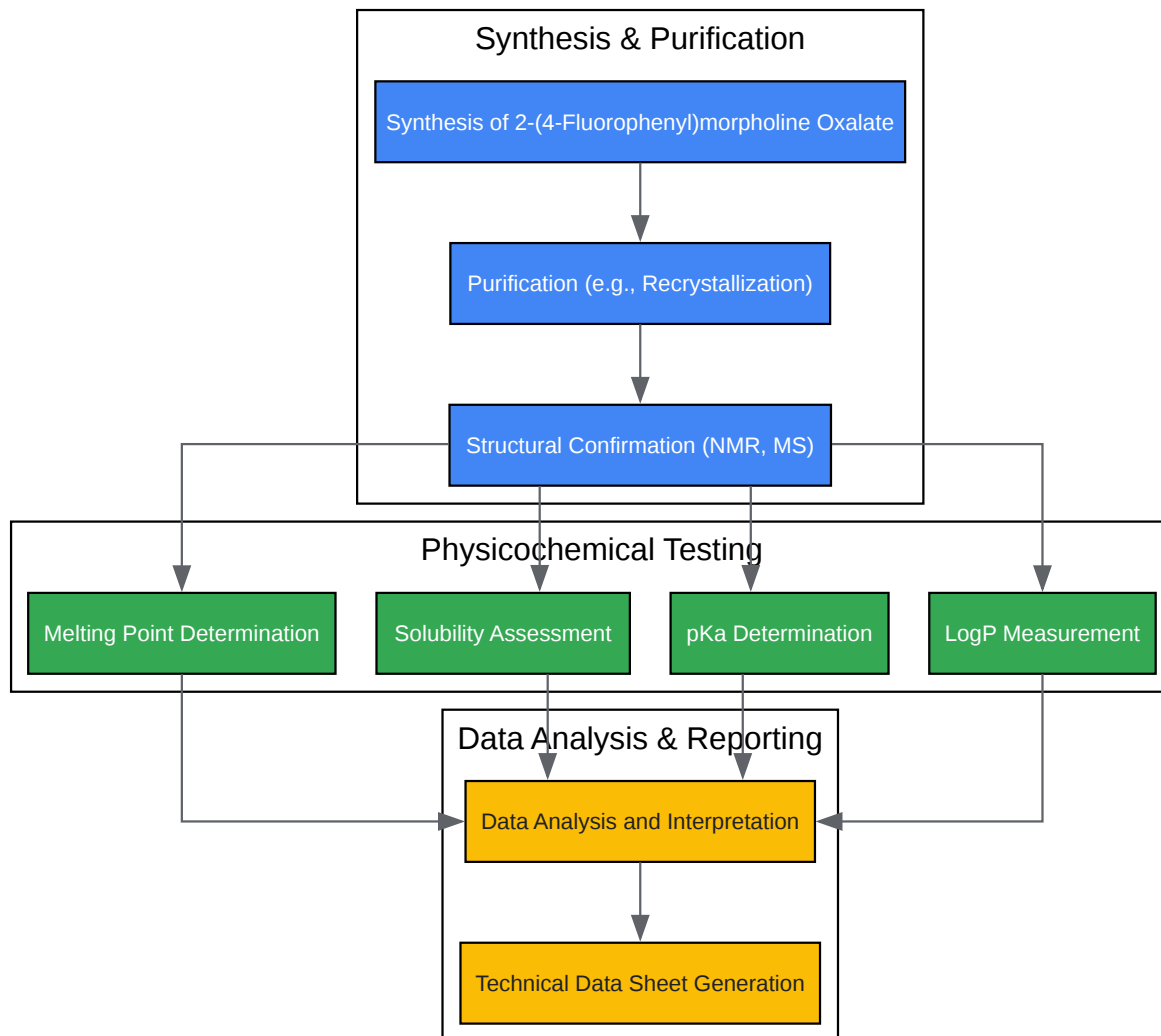
The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.

- **Methodology (Shake-Flask Method):** The compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is measured. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical intermediate like **2-(4-Fluorophenyl)morpholine oxalate**.

Experimental Workflow for Physicochemical Characterization

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Caption: Workflow for the synthesis, purification, and physicochemical characterization of a pharmaceutical compound.

Biological Context and Potential Signaling Pathways

While specific biological targets for **2-(4-Fluorophenyl)morpholine oxalate** have not been identified in the reviewed literature, the broader class of 2-aryl-morpholine derivatives has been investigated for various CNS activities.[3] Research on related compounds suggests potential interactions with monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.[3]

The morpholine moiety is a common scaffold in drugs targeting the CNS, and its derivatives have been explored for their potential to modulate various receptors and enzymes.[4] Given its structural features, 2-(4-Fluorophenyl)morpholine could hypothetically interact with targets implicated in neurological disorders. A generalized potential signaling pathway that could be investigated is outlined below.



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Caption: A generalized diagram illustrating a potential mechanism of action for a CNS-active compound.

Conclusion

2-(4-Fluorophenyl)morpholine oxalate is a promising intermediate for the development of novel therapeutics, particularly for neurological disorders. While basic identification of the compound is established, a comprehensive understanding of its physicochemical properties is essential for its advancement in drug discovery pipelines. The experimental protocols outlined in this guide provide a framework for obtaining the necessary data to fully characterize this compound. Further research is warranted to elucidate its specific biological targets and mechanisms of action to realize its full therapeutic potential.

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- To cite this document: BenchChem. [Physicochemical Properties of 2-(4-Fluorophenyl)morpholine Oxalate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287042#physicochemical-properties-of-2-4-fluorophenyl-morpholine-oxalate]

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